molecular formula C7H7ClN2O B6185283 2-chloro-N-methyl-N-nitrosoaniline CAS No. 4461-96-5

2-chloro-N-methyl-N-nitrosoaniline

Cat. No.: B6185283
CAS No.: 4461-96-5
M. Wt: 170.6
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Description

Contextual Significance of N-Nitrosoaniline Compounds in Organic Chemistry and Related Disciplines

N-nitrosoaniline compounds are a class of organic molecules characterized by the presence of a nitroso group (-N=O) attached to the nitrogen atom of an aniline (B41778) derivative. These compounds are of considerable interest in organic chemistry due to their unique reactivity and versatile applications.

Historically, N-nitrosoanilines are renowned for their participation in the Fischer-Hepp rearrangement . This acid-catalyzed reaction, first described in 1886, involves the intramolecular migration of the nitroso group from the nitrogen atom to the para-position of the aromatic ring, yielding C-nitrosoaromatic compounds. navimro.com This transformation is a cornerstone in the synthesis of para-nitroso anilines, which are not readily accessible through direct C-nitrosation methods. The mechanism of this rearrangement has been the subject of extensive kinetic and mechanistic studies, contributing significantly to the understanding of intramolecular rearrangements in aromatic systems.

Beyond this classic reaction, N-nitrosoanilines serve as valuable intermediates in organic synthesis. The nitroso group can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating the functionalization of the ortho-position of the aniline ring. Furthermore, the N-N bond in N-nitrosoanilines can be cleaved under various conditions, and the compounds can undergo reduction to form corresponding hydrazines or be involved in photochemical transformations. Their reactivity has also been explored in the synthesis of various heterocyclic compounds.

Academic Research Landscape of 2-chloro-N-methyl-N-nitrosoaniline and its Structural Analogs

The academic research landscape for N-nitrosoanilines is rich and varied, with a primary focus on the parent compound, N-methyl-N-nitrosoaniline, and other substituted derivatives. These studies provide the foundational knowledge upon which the chemical behavior of this compound can be predicted.

Research into the synthesis of N-nitrosoanilines typically involves the nitrosation of the corresponding secondary aniline with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). For instance, the synthesis of N-methyl-N-nitrosoaniline is a well-established procedure involving the reaction of N-methylaniline with nitrous acid at low temperatures.

The thermal and photochemical reactivity of N-nitrosoanilines has also been a subject of investigation. When heated, N-nitroso compounds can undergo decomposition, often releasing nitrogen oxides. Photochemically, they can be excited to initiate various reactions, including rearrangements and bond cleavages.

Spectroscopic characterization is crucial for identifying and studying these compounds. The properties of N-methyl-N-nitrosoaniline, a close analog of the title compound, are well-documented and provide a reliable reference point.

Table 1: Physicochemical Properties of N-methyl-N-nitrosoaniline

PropertyValue
Molecular FormulaC₇H₈N₂O
Molecular Weight136.15 g/mol
AppearanceYellow liquid or solid
Melting Point12-15 °C
Boiling Point120-121 °C at 11 mmHg
Density1.124 g/cm³ at 20 °C

The presence of a chlorine atom at the ortho-position of the phenyl ring in this compound is expected to influence its electronic properties and steric environment compared to the unsubstituted analog. This substitution would likely affect the kinetics and regioselectivity of its reactions, such as the Fischer-Hepp rearrangement, and could also modulate its thermal and photochemical stability. However, without specific experimental data, these remain informed predictions based on established principles of physical organic chemistry.

Properties

CAS No.

4461-96-5

Molecular Formula

C7H7ClN2O

Molecular Weight

170.6

Purity

95

Origin of Product

United States

Reactivity and Reaction Mechanisms of 2 Chloro N Methyl N Nitrosoaniline

Acid-Catalyzed Reactions and Denitrosation Pathways

The cleavage of the N-NO bond in N-nitrosoanilines, known as denitrosation, is a characteristic reaction, particularly under acidic conditions. This process is often in competition with rearrangement reactions.

Kinetics and Mechanistic Studies of Denitrosation

The acid-catalyzed denitrosation of aromatic N-nitrosamines, such as the parent compound N-methyl-N-nitrosoaniline (NMNA), has been extensively studied. The generally accepted mechanism involves a rapid and reversible protonation of the nitrosamine (B1359907), most likely at the amino nitrogen, to form a conjugate acid sci-hub.senih.gov. This initial step is followed by a rate-determining attack of a nucleophile (Y⁻) on the electrophilic nitroso nitrogen of the protonated species, leading to the formation of the secondary amine and a nitrosyl species (Y-NO) nih.govrsc.org.

This mechanism is supported by several kinetic observations for related compounds:

Acid Catalysis : The reaction rate is dependent on the acid concentration sci-hub.sersc.org.

Nucleophilic Catalysis : The reaction is accelerated by the presence of various nucleophiles. The efficiency of these nucleophiles can vary significantly. For NMNA, the reactivity of common nucleophiles increases in the order: Cl⁻ < Br⁻ < Thiocyanate < Thiourea < I⁻ sci-hub.se. In some non-aqueous solvents like ethanol, where nucleophilic catalysis may be absent, the rate-determining step can shift to the proton transfer to the nitrosamine rsc.org.

Solvent Isotope Effects : Studies on NMNA have shown solvent isotope effects (kH₂O/kD₂O), consistent with a pre-equilibrium protonation step rsc.org.

Table 1: Relative Reactivity of Nucleophiles in the Denitrosation of N-methyl-N-nitrosoaniline This interactive table shows the relative rate constants for the denitrosation of N-methyl-N-nitrosoaniline in the presence of various nucleophiles, with the reactivity of chloride ion set as the baseline.

NucleophileRelative Reactivity (Cl⁻ = 1)
Chloride (Cl⁻)1
Bromide (Br⁻)55
Thiocyanate (SCN⁻)5500
Thiourea (SC(NH₂)₂)13000
Iodide (I⁻)15750

Data sourced from reference sci-hub.se.

Influence of Substituent Effects on Reaction Selectivity

Resonance Effect (+R) : The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system. This effect donates electron density, primarily to the ortho and para positions. However, for halogens, the inductive effect is generally considered to be dominant over the resonance effect in influencing reactivity.

Ortho Effect : The steric bulk of the chloro group at the ortho position can hinder solvation of the protonated intermediate, potentially affecting its stability and reactivity.

Rearrangement Reactions

Aromatic N-nitrosoanilines are known to undergo rearrangement reactions under both thermal and acidic conditions to form C-nitroso isomers.

Thermal Rearrangements of N-Nitrosoanilines

While less common than acid-catalyzed rearrangements, thermal rearrangement of N-nitrosoanilines can occur. Theoretical studies on related compounds suggest that this process proceeds via a radical pair mechanism. The reaction is initiated by the homolytic cleavage of the relatively weak N-N bond, generating an N-methylaniline radical cation and a nitric oxide radical within a solvent cage. These radicals can then recombine with the nitric oxide radical attacking the aromatic ring, followed by aromatization to yield the C-nitroso product.

Acid-Catalyzed Rearrangements and Product Distribution

The acid-catalyzed rearrangement of aromatic N-nitrosoamines to their para-nitroso isomers is known as the Fischer-Hepp rearrangement wikipedia.org. This reaction is of synthetic importance as para-nitroso secondary anilines often cannot be prepared by direct C-nitrosation of the corresponding secondary aniline (B41778) wikipedia.org.

The mechanism of the Fischer-Hepp rearrangement has been a subject of debate, but significant evidence points towards an intramolecular pathway, especially when conducted in the presence of nitrous acid traps like urea, where the reaction still proceeds rsc.org. The reaction is initiated by protonation of the N-nitrosoaniline. The protonated intermediate then rearranges, likely through a pi-complex or a related intermediate, to form a Wheland-type intermediate, which then loses a proton to give the final C-nitroso product rsc.orgwikipedia.org.

For 2-chloro-N-methyl-N-nitrosoaniline, the rearrangement is expected to be slower than for the parent NMNA. The electron-withdrawing chloro substituent deactivates the ring towards electrophilic attack, which is a key characteristic of the rearrangement step wikipedia.org. The product distribution is dictated by the directing effects of the substituents. The N-methylamino group is a powerful ortho, para-directing group, while the chloro group is a deactivating ortho, para-director. The rearrangement almost exclusively yields the para-isomer nih.gov. Therefore, the expected major product of the Fischer-Hepp rearrangement of this compound is 4-nitroso-2-chloro-N-methylaniline . Formation of the ortho-nitroso isomer is sterically hindered by the bulky N-methyl-N-nitroso group and electronically disfavored.

Nucleophilic and Electrophilic Reactivity at the Nitroso Moiety

The nitroso group (-N=O) is a versatile functional group capable of acting as both an electrophile and, less commonly, a nucleophile.

Electrophilic Reactivity : The primary mode of reactivity for the nitroso group in N-nitrosoanilines is electrophilic. The nitrogen atom of the nitroso group is electron-deficient and is readily attacked by nucleophiles. This is the key step in the denitrosation reaction discussed earlier nih.gov. The electrophilicity of the nitroso nitrogen in this compound is enhanced by the electron-withdrawing inductive effect of the ortho-chloro substituent. This pulls electron density from the N-methylamino group and, subsequently, from the attached nitroso group, making the nitroso nitrogen a harder electrophile and more susceptible to nucleophilic attack compared to the unsubstituted NMNA.

Nucleophilic Reactivity : The oxygen atom of the nitroso group possesses lone pairs of electrons and can act as a nucleophile, reacting with strong electrophiles such as alkylating agents to form O-substituted hydroxydiazenium salts nih.govacs.org.

In modern synthetic chemistry, the N-nitroso group has also been employed as a coordinating and directing group in transition-metal-catalyzed C-H activation reactions, allowing for functionalization at the ortho-position of the aniline ring, after which the nitroso group can be removed researchgate.netnih.gov.

Oxidative Transformations of this compound

The N-nitroso group in N-nitrosoanilines can act as a directing group in various metal-catalyzed C-H activation and functionalization reactions, which are oxidative in nature. These transformations allow for the introduction of new substituents onto the aromatic ring, typically at the ortho position.

One of the notable oxidative transformations involving N-nitrosoanilines is the rhodium(III)-catalyzed oxidative coupling with various partners, such as allyl alcohols. frontiersin.orgnih.gov While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous substituted N-nitrosoanilines provides significant insights into its expected behavior. The chloro-substituent at the 2-position is expected to exert both steric and electronic effects on the reaction.

Research on related compounds demonstrates that the N-nitroso group can effectively direct the ortho-C-H activation. For instance, the oxidative alkylation of various N-methyl-N-nitrosoanilines with allyl alcohols has been reported to proceed with good yields. The reaction of an m-fluoro N-methyl N-nitrosoaniline yielded the expected product at the less sterically hindered ortho position in a 75% yield. frontiersin.orgnih.gov This suggests that this compound would likely undergo similar transformations, with the C-H bond at the 6-position being the probable site of functionalization.

The general scheme for the rhodium(III)-catalyzed oxidative coupling of an N-nitrosoaniline with an allyl alcohol involves the formation of a rhodacycle intermediate, followed by migratory insertion of the allyl alcohol and subsequent reductive elimination to afford the ortho-functionalized product.

The following table, based on data from studies on analogous compounds, illustrates the scope of such oxidative coupling reactions and provides an informed projection of the potential reactivity of this compound.

N-Nitrosoaniline Substrate (Analogous Compounds)Coupling PartnerProduct Yield (%)Reference
m-Fluoro N-methyl N-nitrosoanilineAllyl alcohol75 frontiersin.orgnih.gov
4-Methyl N-methyl N-nitrosoanilineAllyl alcohol39 (in competitive reaction) frontiersin.orgnih.gov
Unsubstituted N-methyl N-nitrosoanilineAllyl alcohol25 (in competitive reaction) frontiersin.orgnih.gov

Note: The data presented in this table is for analogous compounds to infer the potential reactivity of this compound, as specific data for this compound was not available in the searched literature.

Radical Pathways in N-Nitrosoaniline Chemistry

N-nitroso compounds, including N-nitrosoanilines, are known to be precursors for radical species under certain conditions, such as thermal or photochemical initiation. lumenlearning.com The N-N bond in the nitrosoamine functional group is relatively weak and can undergo homolytic cleavage to generate a nitrogen-centered radical and a nitric oxide radical.

The general initiation step for radical reactions involving an N-nitrosoaniline can be depicted as:

Ar(N(CH₃)N=O) → Ar(N(CH₃)•) + •NO

The resulting nitrogen-centered radical is a reactive intermediate that can participate in various subsequent reactions. For instance, N-nitrosoacylarylamines have been investigated as catalysts in addition polymerization, which proceeds via a radical mechanism. rsc.org This highlights the ability of the N-nitroso functionality to generate radicals capable of initiating chain reactions.

The presence of a chlorine atom on the aromatic ring of this compound can influence the stability and reactivity of the generated radicals. Halogen atoms can participate in radical reactions, for example, through abstraction. lumenlearning.com

While specific studies detailing the radical pathways of this compound are scarce in the reviewed literature, the fundamental principles of radical chemistry suggest several potential pathways:

Hydrogen Abstraction: The nitrogen-centered radical can abstract a hydrogen atom from a suitable donor, leading to the formation of N-methyl-2-chloroaniline.

Addition to Unsaturated Systems: The radical could add to alkenes or other unsaturated molecules, initiating polymerization or other addition reactions.

Intramolecular Reactions: Depending on the reaction conditions, intramolecular radical cyclization could be a possibility, although less likely in this specific structure without other suitably positioned reactive groups.

It is important to note that radical reactions are often complex, with multiple competing pathways. The specific products formed would depend on the reaction conditions, including the presence of initiators, solvents, and other reactants.

Computational and Theoretical Chemistry of 2 Chloro N Methyl N Nitrosoaniline

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure of 2-chloro-N-methyl-N-nitrosoaniline. Methods such as Density Functional Theory (DFT), particularly with the B3LYP functional and basis sets like 6-311++G(d,p), are standard for optimizing molecular geometry. For the closely related precursor, 2-chloro-N-methylaniline (2-Cl-N-MA), such calculations have been used to determine its lowest energy structure. researchgate.net

The key structural feature of this compound is the N-nitroso group (N-N=O). Due to the partial double bond character of the N-N bond, rotation is hindered, leading to the existence of (E) and (Z) conformers. Computational studies on other asymmetrical N-nitrosamines have shown that these conformers can have distinct energies and populations. nih.gov The presence of the bulky chlorine atom at the ortho position, along with the methyl group on the nitrogen, creates significant steric interactions that influence the preferred conformation. The molecule is not perfectly planar, with the nitroso group and the phenyl ring likely adopting a twisted arrangement to minimize steric strain. The dihedral angle between the plane of the phenyl ring and the plane of the nitroso group is a critical parameter determined through these calculations. In a similar computational study on a Schiff base containing a dichlorophenyl ring, the dihedral angle between the benzene (B151609) and thiophene (B33073) rings was found to be 9.7 (2)°. nih.gov

Computational modeling can also elucidate the energy differences between various conformations. For instance, studies on bioactive carbothioamides have used the M062X-D3/def2-TZVP level of theory to perform single-point energy calculations on X-ray crystal structures and to fully optimize different conformers, revealing the energetic stability of folded versus extended forms. mdpi.com A similar approach for this compound would quantify the relative stability of its (E) and (Z) isomers and other rotational conformers.

Table 1: Representative Calculated Geometric Parameters for a Related Aniline (B41778) Derivative (2-chloro-4-nitroaniline) Data extracted from theoretical studies on analogous compounds to illustrate typical computational outputs.

Parameter Bond Length (Å) - B3LYP Bond Angle (°) - B3LYP
C-Cl 1.745
C-N (amino) 1.390
N-H (amino) 1.012
C-N (nitro) 1.465
N-O (nitro) 1.230
C-C-N (amino) 121.5
H-N-H (amino) 117.8
O-N-O (nitro) 124.2

Source: Modeled after data reported for 2-chloro-4-nitroaniline (B86195). researchgate.net

Analysis of Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net

For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the electron-rich aniline ring, while the LUMO is a π*-antibonding orbital. In the related 2-chloro-4-nitroaniline, the HOMO is located over the amino group and the aromatic ring, while the LUMO is concentrated on the nitro group and the conjugated system. nih.gov This distribution indicates that an electronic transition involves a charge transfer from the substituted amino group to the electron-withdrawing part of the molecule. nih.gov A similar charge transfer characteristic is expected for this compound.

The HOMO-LUMO gap can be calculated using DFT methods. For 2-chloro-4-nitroaniline, the calculated HOMO-LUMO energy gap is 0.15655 a.u. (approximately 4.26 eV). nih.gov The lowering of this energy gap helps to explain the charge transfer interactions that can occur within the molecule. nih.gov The introduction of different substituents on the ring can tune this gap; electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both effects typically reducing the gap.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Model Compound (2-chloro-4-nitroaniline) Theoretical values illustrating electronic properties.

Parameter Value (atomic units) Value (eV)
HOMO Energy -0.24406 a.u. -6.64 eV
LUMO Energy -0.08751 a.u. -2.38 eV
HOMO-LUMO Gap (ΔE) 0.15655 a.u. 4.26 eV

Source: Data modeled from calculations on 2-chloro-4-nitroaniline. nih.gov

Theoretical Mechanistic Investigations of Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving N-nitrosamines. These studies can map potential energy surfaces, identify intermediates and transition states, and calculate reaction barriers, providing a detailed picture of how a reaction proceeds.

N-nitrosamines are known to be activated metabolically or under acidic conditions to form reactive electrophilic species. A key reaction pathway for N-nitrosamines is the acid-catalyzed formation of a diazonium ion, which can then act as an alkylating agent. frontiersin.orgnih.gov Quantum chemical calculations have been employed to model this activation process for various nitrosamines, including the closely related N-nitroso-N-methylaniline (NMA). frontiersin.orgnih.gov

The mechanism typically involves:

Protonation: The nitrosamine (B1359907) is first protonated, usually on the oxygen atom of the nitroso group. frontiersin.orgnih.gov

Decomposition: The protonated intermediate then decomposes to form a diazonium cation and water. nih.gov

For NMA, the calculated activation barrier for the initial proton transfer step is approximately +26.4 kcal/mol. frontiersin.org The subsequent step, the acid-catalyzed formation of the diazonium cation, is highly exothermic and proceeds with a low or non-existent barrier. nih.gov Transition state theory is used to locate the saddle point on the potential energy surface corresponding to the highest energy barrier, which determines the rate-limiting step of the reaction. For many N-substituted anilines, electrophilic substitution reactions, such as rearrangement, involve the formation of a Wheland intermediate, and the subsequent proton transfer can be partially rate-limiting. sci-hub.se

The solvent environment can significantly influence reaction rates and mechanisms. Computational models can account for these effects using either implicit (continuum) models or explicit models where individual solvent molecules are included in the calculation.

Studies on the denitrosation of N-methyl-N-nitrosoaniline have shown that the reaction rate is highly dependent on the solvent system and the presence of nucleophiles. rsc.org The reactivity is influenced by how the solvent stabilizes the protonated form of the nitrosamine and the transition states. rsc.org For the decomposition of a related N-chloroamine, a hybrid cluster-continuum model, which combines explicit water molecules with a polarized continuum, was used to accurately simulate the solvent effects on the reaction pathways. nih.gov This approach revealed that explicit water molecules can play a direct role in the reaction by acting as proton donors and acceptors in cyclic transition structures. nih.gov Similar effects would be expected in the reactions of this compound in aqueous or protic media.

Spectroscopic Property Predictions and Correlations

Computational methods can predict various spectroscopic properties, such as vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. These predicted spectra are invaluable for interpreting experimental data and confirming molecular structures.

DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) can compute harmonic vibrational frequencies. researchgate.netresearchgate.net These theoretical frequencies are often systematically scaled to correct for anharmonicity and other method-inherent approximations, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net For the related 2-chloro-N-methylaniline, a detailed vibrational analysis was performed, assigning the calculated modes to specific molecular motions like C-Cl stretching, N-H bending, and various ring vibrations. researchgate.net A similar analysis for this compound would predict the characteristic frequencies for the N-N=O group, which are crucial for its identification.

NMR chemical shifts can also be predicted with high accuracy. This is particularly important for N-nitrosamines, as the (E) and (Z) conformers often give rise to two distinct sets of signals in NMR spectra. nih.gov DFT calculations can help assign these signals to the specific isomers by predicting the chemical shifts for each conformer. For a series of asymmetrical N-nitrosamines, the calculated differences in 1H and 13C NMR chemical shifts between conformers were significant, particularly for the methyl group and the carbon atoms adjacent to the nitrogen. nih.gov This approach would be essential for characterizing the conformational equilibrium of this compound in solution.

Table 3: Representative Calculated Vibrational Frequencies for a Related Aniline Derivative Theoretical values (scaled) and their assignments for a model compound to illustrate spectroscopic prediction.

Mode Calculated Frequency (cm⁻¹) B3LYP Assignment
ν(N-H) asym 3563 N-H asymmetric stretch
ν(N-H) sym 3454 N-H symmetric stretch
ν(C-N) 1285 C-N stretching
ν(C-Cl) 740 C-Cl stretching
δ(Ring) 1620 Ring C-C stretching

Source: Data modeled from calculations on 2-chloro-4-nitroaniline. researchgate.net

Mechanistic Biological Investigations Involving N Nitrosoaniline Compounds

Biochemical Metabolism Pathways of N-Nitrosoanilines

The biotransformation of N-nitrosoanilines is a critical step in their biological activity. This process is primarily mediated by enzymes that introduce chemical changes to the parent compound, leading to the formation of various metabolites.

Cytochrome P450-Mediated Transformations

The cytochrome P450 (P450) superfamily of enzymes plays a central role in the metabolism of many foreign compounds, including N-nitroso compounds. These enzymes are involved in the metabolic activation of N-nitrosamines, which is a prerequisite for their carcinogenic properties. Specifically, cytochrome P450 enzymes catalyze the α-hydroxylation of N-nitrosamines, a key step in their activation pathway.

For instance, the metabolism of N-nitroso-N-methylaniline (NMA) by purified rat liver cytochromes P450 2B1 and P450 2B2 has been investigated. Both isoforms were found to produce formaldehyde (B43269) from NMA. However, P450 2B1 was more efficient in this transformation and also produced phenol (B47542), a metabolite suggestive of an α-C-hydroxylation pathway leading to a benzenediazonium (B1195382) ion intermediate. In contrast, P450 2B2 primarily catalyzed the denitrosation of NMA, forming aniline (B41778) and p-aminophenol. This indicates that different P450 isoforms can have distinct roles in the metabolism of N-nitrosoanilines, influencing the balance between activation and detoxification pathways.

The table below summarizes the metabolic products of N-nitroso-N-methylaniline (NMA) by different cytochrome P450 isoforms.

MetaboliteP450 2B1P450 2B2
FormaldehydeYesYes
AnilineYesYes
p-AminophenolYesYes
PhenolYesNo
Data derived from a study on the in vitro enzymatic metabolism of NMA.

Formation of Reactive Intermediates (e.g., Benzenediazonium Ions)

The metabolic activation of N-nitrosoanilines often leads to the formation of highly reactive electrophilic intermediates. One such critical intermediate is the benzenediazonium ion. The formation of this ion is believed to occur through the α-C-hydroxylation of the N-nitrosoaniline, followed by the spontaneous decomposition of the resulting α-hydroxynitrosamine.

The benzenediazonium ion is a potent electrophile that can react with various nucleophilic sites within the cell, including DNA and proteins. This reactivity is central to the biological effects of N-nitrosoanilines. The formation of phenol during the metabolism of N-nitroso-N-methylaniline by cytochrome P450 2B1 provides strong evidence for the generation of the benzenediazonium ion intermediate.

Role of Substituents (e.g., Chlorine) on Metabolic Pathways

The chemical structure of N-nitrosoanilines, particularly the nature and position of substituents on the aniline ring, can significantly influence their metabolic pathways and, consequently, their biological activity. Substituents can affect the electronic properties and steric accessibility of the molecule, thereby altering the rate and site of metabolism by cytochrome P450 enzymes.

For example, electron-withdrawing groups on the aromatic ring can decrease the reactivity of the compound towards nitrosation. Conversely, substituents can influence the stability of the intermediate radical species formed during metabolism. In the case of 2-chloro-N-methyl-N-nitrosoaniline, the presence of the chlorine atom, an electron-withdrawing group, at the ortho position is expected to impact its metabolism. The chlorine substituent can influence the rate of α-C-hydroxylation and the stability of the resulting benzenediazonium ion. While specific studies on the metabolism of this compound are limited, the principles of substituent effects on the metabolism of other N-nitroso compounds suggest that the chlorine atom would likely modulate its metabolic activation and detoxification pathways.

Molecular Mechanisms of DNA Interaction and Adduct Formation by N-Nitroso Compounds

Once formed, the reactive intermediates from N-nitrosoaniline metabolism can interact with cellular macromolecules, with DNA being a primary target. These interactions can lead to the formation of DNA adducts, which are covalent modifications of the DNA structure.

Alkylation of Nucleic Acids and Proteins

The electrophilic intermediates generated from N-nitroso compounds, such as diazonium ions, are potent alkylating agents. They can attack nucleophilic centers in DNA and proteins, leading to the formation of covalent adducts. In DNA, the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases are common sites for alkylation.

The formation of DNA adducts can disrupt the normal structure and function of DNA. For instance, alkylation at certain positions can interfere with DNA replication and transcription, potentially leading to mutations. The specific pattern of DNA alkylation can vary depending on the nature of the alkylating agent and the DNA sequence.

The table below lists some of the common DNA adducts formed by N-nitroso compounds

Enzymatic Interactions with N-Nitrosoaniline Structures (excluding specific enzyme inhibition for therapeutic purposes)

The enzymatic biotransformation of N-nitrosoaniline compounds is a critical area of investigation, primarily due to its implications in the metabolic activation and detoxification of these molecules. While specific data on the enzymatic interactions of this compound is not available in the current body of scientific literature, the metabolic pathways of its parent compound, N-nitroso-N-methylaniline (NMA), have been studied, offering insights into the potential enzymatic fate of its chlorinated analogue. These investigations predominantly focus on the role of the cytochrome P450 (CYP) superfamily of enzymes.

The metabolism of N-nitrosoanilines can proceed through two primary pathways: denitrosation and α-C-hydroxylation. Denitrosation involves the removal of the nitroso group, which is generally considered a detoxification pathway, while α-C-hydroxylation is often linked to the formation of reactive intermediates.

Studies utilizing liver microsomes from phenobarbital-pretreated mice have shown that the enzymatic denitrosation of N-nitroso-N-methylaniline yields aniline as the main amine metabolite. nih.gov Smaller quantities of the secondary amine, N-methylaniline (MA), and its metabolite, p-methylaminophenol, have also been detected. nih.gov The formation of aniline from NMA and MA occurs at nearly identical rates. nih.gov

Investigations with purified cytochrome P450 isoenzymes from rats pretreated with phenobarbital (B1680315), specifically CYP2B1 and CYP2B2, have further elucidated the metabolic routes of NMA. nih.gov Both CYP2B1 and CYP2B2 were found to metabolize NMA, with CYP2B1 exhibiting a higher maximal velocity. nih.gov The metabolic products included formaldehyde, aniline, and p-aminophenol. nih.gov Notably, phenol was also formed by CYP2B1, suggesting a direct α-C-hydroxylation of NMA leading to a benzenediazonium ion intermediate, which is considered an ultimate carcinogenic species. nih.gov This indicates that CYP2B1 catalyzes both the denitrosation and the activation pathways, whereas CYP2B2 primarily facilitates denitrosation. nih.gov

Further research using hepatic and esophageal S-9 fractions from rats induced with phenobarbital and pyrazole (B372694) also identified aniline and N-methylaniline as metabolites of NMA. nih.gov The formation of phenol was observed with phenobarbital-induced S-9 fractions, supporting the occurrence of direct oxidative demethylation. nih.gov An important metabolic sequence suggested by these findings involves an initial denitrosation to N-methylaniline, which is then rapidly demethylated to aniline. nih.gov

The binding affinity of N-nitroso-N-methylaniline to cytochrome P450 has been determined, showing a dissociation constant (Ks) of 3.1 mM. nih.gov

While these studies provide a framework for understanding the enzymatic interactions of N-nitrosoanilines, the presence of a chlorine atom on the phenyl ring of this compound would likely influence its metabolic profile. Halogen substituents can alter the electronic properties of the molecule and its susceptibility to enzymatic attack, potentially affecting the rates and regioselectivity of hydroxylation and denitrosation. However, without direct experimental evidence, the precise enzymatic interactions of this compound remain to be elucidated.

Interactive Data Table: Enzymatic Metabolism of N-Nitroso-N-methylaniline (NMA)

Enzyme/SystemSubstrateMajor MetabolitesMinor MetabolitesMetabolic Pathway(s)Research Findings
Mouse Liver Microsomes (Phenobarbital-induced)NMAAnilineN-methylaniline, p-methylaminophenolDenitrosationAniline is the primary amine metabolite. nih.gov
Purified Rat CYP2B1NMAFormaldehyde, Aniline, p-aminophenol, Phenol-Denitrosation, α-C-HydroxylationCatalyzes both activation and detoxification pathways. nih.gov
Purified Rat CYP2B2NMAFormaldehyde, Aniline, p-aminophenol-DenitrosationPrimarily a detoxification pathway. nih.gov
Rat Hepatic & Esophageal S-9 (Phenobarbital-induced)NMAAniline, N-methylaniline, Phenol-Denitrosation, Oxidative DemethylationSuggests initial denitrosation followed by demethylation. nih.gov
Rat Hepatic & Esophageal S-9 (Pyrazole-induced)NMAAniline, N-methylaniline-Denitrosation, Oxidative DemethylationPhenol formation was not observed. nih.gov

Interactive Data Table: Kinetic Parameters of N-Nitroso-N-methylaniline (NMA) Metabolism

EnzymeVmax (nmol HCHO/min/nmol P450)Ks (mM)
Purified Rat CYP2B13.3Not Reported
Purified Rat CYP2B21.6Not Reported
Mouse Liver MicrosomesNot Reported3.1

Applications in Advanced Organic Synthesis Using N Nitrosoaniline Intermediates

N-nitrosoaniline compounds, including 2-chloro-N-methyl-N-nitrosoaniline, have emerged as versatile and powerful intermediates in modern organic chemistry. Their unique electronic and structural properties are harnessed in a variety of advanced synthetic applications, from directing C–H functionalization to serving as precursors for complex heterocyclic systems.

Environmental Transformation Pathways of N Nitrosoaniline Derivatives

Biodegradation Mechanisms of Related Chloro-Nitroanilines in Environmental Systems

The biodegradation of chloro-nitroaniline compounds, which share structural similarities with 2-chloro-N-methyl-N-nitrosoaniline, has been the subject of scientific investigation. These studies provide insights into the potential microbial processes that could influence the environmental persistence of N-nitrosoaniline derivatives.

Microorganisms have demonstrated the ability to degrade chloro-nitroanilines under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

Under aerobic conditions , the degradation of 2-chloro-4-nitroaniline (B86195) has been observed. While a notable study on the aerobic degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1 was published, it is critical to note that this article was later retracted due to the fabrication of the presented data. nih.gov Therefore, credible, detailed pathways for the aerobic degradation of this specific compound are lacking in the scientific literature.

In anaerobic environments , the breakdown of 2-chloro-4-nitroaniline has been documented. Two iron-reducing bacterial strains, Geobacter sp. KT7 and Thauera aromatica KT9, isolated from contaminated sediment, have been shown to utilize 2-chloro-4-nitroaniline as a sole source of carbon and nitrogen. dtic.mil Interestingly, a mixed culture of these two strains exhibited an approximately 45% increase in the degradation rate compared to the individual strains, suggesting a synergistic relationship. dtic.mil The degradation pathways employed by these two microorganisms differ. Geobacter sp. KT7 first transforms the nitro group to an amino group, followed by dechlorination. dtic.mil In contrast, Thauera aromatica KT9 initially dechlorinates the compound before removing the nitro group, ultimately leading to the formation of aniline (B41778). dtic.mil This demonstrates that even under anaerobic conditions, multiple degradation routes can exist for the same compound.

Table 1: Anaerobic Degradation of 2-chloro-4-nitroaniline by Bacterial Strains

Strain(s)ConditionInitial StepKey TransformationFinal Product (in pathway)
Geobacter sp. KT7AnaerobicNitro group reductionDechlorination-
Thauera aromatica KT9AnaerobicDechlorinationNitro group removalAniline
Mixed Culture (Geobacter sp. KT7 & Thauera aromatica KT9)AnaerobicParallel pathwaysEnhanced degradation rate-

The transformation of chloro-nitroanilines is mediated by specific microbial enzyme systems. In the anaerobic degradation of 2-chloro-4-nitroaniline, the differing initial steps of degradation by Geobacter sp. KT7 and Thauera aromatica KT9 point to the involvement of distinct enzyme systems. The initial reduction of the nitro group by Geobacter sp. KT7 likely involves a nitroreductase enzyme. The subsequent removal of the chlorine atom is carried out by a dehalogenase . Conversely, the initial dechlorination by Thauera aromatica KT9 suggests the action of a dehalogenase, followed by a nitroreductase.

While the specific enzymes for 2-chloro-4-nitroaniline degradation in these anaerobic bacteria have not been fully characterized, research on other nitroaromatic compounds suggests that a variety of oxidoreductases play a crucial role in these transformation processes.

Photolytic and Chemical Degradation in Aquatic and Terrestrial Environments

Beyond microbial action, N-nitrosoaniline derivatives are subject to transformation through photolysis (degradation by light) and other chemical reactions in the environment.

N-nitrosamines, the broader class to which this compound belongs, can undergo photochemical reactions when exposed to ultraviolet (UV) light. youtube.com This exposure can lead to the cleavage of the N-N bond, a key structural feature of these compounds, resulting in the formation of highly reactive intermediates. youtube.com The rate of photolytic degradation is influenced by environmental factors such as pH. Studies on N-nitrosodibutylamine (NDBA) and N-nitrosopyrrolidine (NPYR) have shown that a lower pH can favor their photolytic degradation in water. oak.go.kr

In aquatic systems, the stability of nitrosamines can be significant. For instance, N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosodi-n-propylamine have shown resistance to degradation in lake water over extended periods. nih.gov However, under illumination, N-nitrosoatrazine, a related N-nitroso compound, has been found to degrade rapidly in solution, with hydrolysis leading to the formation of its parent compound, atrazine. researchgate.net

In terrestrial environments, the fate of these compounds is influenced by soil properties. Nitrosamines have been found to be more persistent in soil compared to their degradation in sewage, with a significant lag phase often preceding slow decomposition. nih.gov The formation of N-nitrosoatrazine in soil has been observed to be more favorable under acidic conditions (pH ≤ 5) and in the presence of oxygen. researchgate.net Adsorption to soil particles is another critical process, with N-nitrosoatrazine showing greater adsorption than its parent compound, atrazine. researchgate.net

Table 2: Factors Influencing the Degradation of N-Nitroso Compounds in the Environment

ProcessCompound ClassInfluencing FactorsEnvironmentOutcome
PhotolysisN-NitrosaminesUV light exposure, pHAquaticCleavage of N-N bond, formation of reactive intermediates. youtube.comoak.go.kr
Chemical StabilityN-Nitrosamines-Aquatic (lake water)High resistance to degradation in the dark. nih.gov
Chemical StabilityN-Nitrosamines-Terrestrial (soil)Slow degradation, often with a lag phase. nih.gov
FormationN-NitrosoatrazineAcidic pH, oxygenTerrestrial (soil)Increased formation. researchgate.net
AdsorptionN-NitrosoatrazineSoil typeTerrestrial (soil)Higher adsorption than the parent compound. researchgate.net

Mechanistic Insights into Environmental Fate and Persistence (excluding risk assessment)

The environmental fate and persistence of a compound like this compound are governed by the interplay of the aforementioned transformation pathways. The presence of both a chloro- and a nitroso- group on the aniline structure suggests that its environmental behavior will be complex.

The stability of the N-nitroso bond is a key factor. While susceptible to photolytic cleavage, this bond can be relatively stable in the absence of light. nih.govyoutube.com The chlorine substituent can also influence the molecule's reactivity and its susceptibility to microbial attack. As seen with 2-chloro-4-nitroaniline, dechlorination is a critical step in its anaerobic biodegradation. dtic.mil

The persistence of N-nitrosoaniline derivatives in the environment will therefore depend on a combination of factors including:

Sunlight exposure: In surface waters and on soil surfaces, photolysis is likely to be a significant degradation pathway.

Microbial populations: The presence of specific microbial communities with the necessary enzymatic machinery will determine the extent of biodegradation.

Geochemical conditions: Soil and water pH, oxygen levels, and the presence of organic matter will influence both microbial activity and chemical stability. dtic.milresearchgate.net

Adsorption: The extent to which the compound binds to soil and sediment particles will affect its mobility and availability for degradation. researchgate.net

Future Research Directions for 2 Chloro N Methyl N Nitrosoaniline

Development of Novel Synthetic Strategies for Regiospecific Isomers

The precise placement of substituents on the aniline (B41778) ring is critical for modulating the properties of N-nitrosoanilines. Future research should focus on developing novel synthetic methods that allow for the regiospecific synthesis of isomers of 2-chloro-N-methyl-N-nitrosoaniline. This would enable a systematic exploration of structure-activity relationships.

One promising avenue is the expansion of rhodium(III)-catalyzed C-H activation reactions. These have been successfully employed for the oxidative coupling of N-nitrosoanilines with substituted allyl alcohols, leading to the formation of ortho-functionalized products. frontiersin.org Future work could explore the use of different directing groups and catalysts to achieve regioselective functionalization at other positions of the aromatic ring of this compound.

Furthermore, building upon classical methods like the Fischer-Hepp rearrangement, where N-nitrosoamines of secondary aromatic amines rearrange to their para-nitroso isomers in the presence of acid, research could focus on modifying reaction conditions to favor the formation of specific isomers. nih.gov The development of acid-free and metal-free synthesis methods, such as those using tert-butyl nitrite (B80452), also presents an opportunity for creating milder and more selective synthetic routes. rsc.org

A key challenge in the synthesis of substituted N-nitrosoanilines is the potential for competing reactions. For instance, in the reaction of nitroarenes with aniline anion derivatives, the substitution of leaving groups on the nitroarene can compete with the desired C-nitrosation. thieme-connect.com Future synthetic strategies should aim to minimize these side reactions to improve the yield and purity of the target isomers.

The table below outlines potential synthetic approaches and the key research focus for each.

Synthetic Approach Key Research Focus Potential Advantages
Rhodium(III)-catalyzed C-H activationExploration of new directing groups and catalysts for regiocontrol.High functional group tolerance and potential for diverse functionalization.
Modified Fischer-Hepp RearrangementInvestigation of reaction conditions to favor specific isomer formation.Utilizes a well-established reaction with potential for optimization.
Acid- and Metal-Free NitrosationDevelopment of milder reagents and conditions for improved selectivity.Environmentally friendly and suitable for sensitive substrates.
Anion-Nitroarene CouplingOptimization of reaction parameters to minimize side reactions.Access to a variety of substituted N-nitrosoanilines.

Advanced Spectroscopic and Structural Elucidation Techniques

A thorough understanding of the structural and electronic properties of this compound and its isomers is fundamental. Future research should employ a combination of advanced spectroscopic techniques to fully characterize these compounds.

Mass spectrometry is a powerful tool for the identification and structural analysis of N-nitroso compounds. osti.govosti.govnih.gov High-resolution mass spectrometry can provide accurate mass measurements, confirming the elemental composition of the molecule. cdnsciencepub.com Tandem mass spectrometry (MS/MS) experiments can be used to elucidate fragmentation pathways, which can be characteristic of the substitution pattern on the aromatic ring. For example, the loss of fragments such as ·OH (M-17) and ·NO (M-30) are common in the mass spectra of N-nitrosamines and can provide clues about the structure. osti.govcdnsciencepub.com

Spectrophotometric methods, particularly UV-Vis spectroscopy, can be used to study the electronic transitions within the molecule and can be sensitive to the monomer-dimer equilibrium that is often observed in C-nitroso compounds. rsc.orgmdpi.com The influence of the chloro and N-methyl substituents on the absorption maxima could provide insights into their electronic effects.

Nuclear Magnetic Resonance (NMR) spectroscopy remains an indispensable tool for structural elucidation. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for unambiguously assigning the proton and carbon signals, especially for different regiospecific isomers.

The following table summarizes the potential application of various spectroscopic techniques.

Spectroscopic Technique Information Gained
High-Resolution Mass SpectrometryAccurate mass and elemental composition.
Tandem Mass Spectrometry (MS/MS)Fragmentation pathways and structural isomers differentiation.
UV-Vis SpectroscopyElectronic transitions and monomer-dimer equilibrium studies.
2D NMR (COSY, HSQC, HMBC)Unambiguous assignment of proton and carbon signals for structural confirmation.

Refined Computational Modeling of Reactivity and Interactions

Computational chemistry offers a powerful lens through which to investigate the properties and reactivity of molecules like this compound at a level of detail that is often inaccessible through experimental methods alone. rsc.orgacs.org Future research should leverage high-level ab initio and density functional theory (DFT) calculations to model the structure, thermochemistry, and reactivity of this compound and its isomers. csu.edu.au

A key area of investigation would be the influence of the ortho-chloro substituent on the rotational barrier of the N-N bond and the conformational preferences of the molecule. Computational models can also predict the relative thermodynamic stabilities of different regiospecific isomers, guiding synthetic efforts towards the most stable targets. csu.edu.au

Furthermore, computational studies can provide valuable insights into the reaction mechanisms involving this compound. For example, modeling the transition states of potential reactions can help to rationalize observed product distributions and predict the feasibility of new transformations. rsc.org The ambiphilic nature of the nitroso group, which allows it to react with both nucleophiles and electrophiles, can be thoroughly investigated using computational tools to map out the molecular electrostatic potential and frontier molecular orbitals. rsc.org

The table below highlights key areas for computational investigation.

Computational Method Research Focus Expected Insights
Ab initio and DFT CalculationsConformational analysis and rotational barriers.Understanding the influence of the chloro substituent on molecular geometry.
Thermochemical CalculationsRelative stabilities of regiospecific isomers.Guidance for synthetic targeting of stable isomers.
Transition State ModelingElucidation of reaction mechanisms.Rationalization of product formation and prediction of new reactivity.
Molecular Electrostatic Potential and Frontier Molecular Orbital AnalysisCharacterization of the electronic nature of the nitroso group.Understanding the ambiphilic reactivity of the compound.

Exploration of New Mechanistic Paradigms in Biological and Chemical Systems

The reactivity of N-nitrosoanilines is complex and can proceed through various mechanistic pathways. Future research should aim to uncover new mechanistic paradigms for this compound in both chemical and biological contexts.

The Fischer-Hepp rearrangement of N-nitrosoanilines has been the subject of mechanistic studies, with evidence suggesting both intermolecular and intramolecular pathways. sci-hub.se The presence of the chloro substituent in the ortho position of this compound could significantly influence the preferred pathway of this rearrangement. Detailed kinetic studies, coupled with the use of isotopic labeling, could provide definitive evidence for the operative mechanism.

In the context of biological systems, N-nitrosamines are known to exert their effects through metabolic activation, often involving enzymatic hydroxylation. acs.orgnih.gov The specific metabolic pathways for this compound are unknown. Future research could employ in vitro metabolism studies using liver microsomes to identify the major metabolites and the enzymes responsible for their formation. This would be a crucial first step in understanding the potential biological activity of this compound.

Furthermore, the photochemical reactivity of N-nitrosamines is another area ripe for exploration. acs.org Irradiation of N-nitrosamines can lead to the formation of aminium radicals, which can participate in a variety of reactions. acs.org Investigating the photochemistry of this compound could reveal novel synthetic transformations and provide insights into its environmental fate.

The following table outlines potential areas for mechanistic exploration.

System Mechanistic Question Experimental Approach
Chemical SystemFischer-Hepp Rearrangement PathwayKinetic studies, isotopic labeling experiments.
Biological SystemMetabolic Activation PathwayIn vitro metabolism studies with liver microsomes, metabolite identification.
Photochemical SystemPhotodegradation and PhotoreactivityPhotolysis experiments, product analysis, and quantum yield measurements.

Q & A

Q. Methodological Guidance

  • Single-crystal X-ray diffraction : Resolves bond angles and confirms nitroso group geometry. SHELX programs (e.g., SHELXL) are widely used for refinement .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula with <5 ppm mass accuracy.
  • Variable-temperature NMR : Detects dynamic processes (e.g., rotational isomerism) in solution .

What strategies are effective for mitigating nitrosamine impurities like this compound in pharmaceutical formulations?

Regulatory and Analytical Focus
Per ICH Q9 and EMA guidelines, LC-MS/MS with isotope-labeled internal standards (e.g., 15N^{15}N-labeled analogs) is recommended for trace analysis. Accelerated stability studies under stress conditions (heat, light, pH extremes) identify degradation pathways. Scavengers like ascorbic acid or α-tocopherol can suppress nitrosation during synthesis .

How does this compound behave in coordination chemistry, and what applications arise from its metal complexes?

Advanced Material Science Focus
The nitroso group can act as a η²-N,O ligand, forming complexes with transition metals (e.g., Re, Ru). These complexes exhibit dichroism and nonlinear optical properties, as demonstrated in rhenium-based systems. Spectroscopic techniques (UV-Vis, EPR) and X-ray crystallography are essential for studying electronic transitions and geometry .

What computational methods are suitable for predicting the mutagenic potential of this compound?

Toxicology and Risk Assessment
Density Functional Theory (DFT) calculations can model nitroso group reactivity and DNA adduct formation. Comparative studies with known carcinogens (e.g., NDMA) using Ames test data and QSAR models provide risk stratification. In vitro assays (e.g., SOS chromotest) validate computational predictions .

How can contradictions in spectroscopic data for nitrosoanilines be systematically addressed?

Data Reconciliation Strategy
Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. Multi-technique approaches (e.g., 13C^{13}C-NMR, FTIR, and Raman spectroscopy) combined with deuterated solvent trials can resolve ambiguities. Collaborative data sharing via platforms like NIST Chemistry WebBook ensures consistency .

What are the challenges in crystallizing this compound, and how can they be overcome?

Crystallography Focus
Nitroso compounds often form low-quality crystals due to sensitivity to light and oxygen. Techniques include:

  • Slow evaporation in inert atmospheres (Ar/N₂).
  • Cocrystallization with stabilizing agents (e.g., crown ethers).
  • Cryocrystallography at 100 K to reduce decomposition .

How does the nitroso group in this compound influence its photochemical stability?

Advanced Photochemistry Focus
The nitroso group undergoes photolysis under UV light, generating nitric oxide and aryl radicals. Time-resolved ESR or laser flash photolysis studies quantify reaction kinetics. Protective strategies include formulation with UV absorbers (e.g., TiO₂ nanoparticles) .

What are the best practices for storing and handling this compound to prevent degradation?

Q. Practical Laboratory Guidance

  • Storage : Amber vials at –20°C under inert gas.
  • Handling : Use gloveboxes with O₂ scrubbers.
  • Stability monitoring : Regular HPLC checks for nitroso-to-amine reversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.